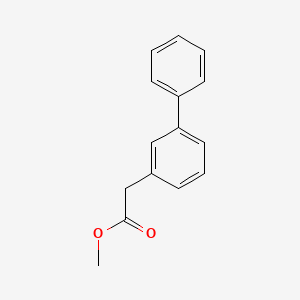

Biphenyl-3-ylacetic acid methyl ester

Description

Biphenyl-3-ylacetic acid methyl ester (CAS: 75852-28-7; Molecular Formula: C₁₆H₁₅ClO₂) is a biphenyl-substituted acetic acid derivative esterified with a methyl group. It is characterized by a rigid biphenyl backbone and an acetoxy group at the 3-position, contributing to its unique physicochemical properties. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, where its aromatic structure facilitates applications in ligand design and intermediate synthesis. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

IUPAC Name |

methyl 2-(3-phenylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15(16)11-12-6-5-9-14(10-12)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBCJIJGDJYNIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Biphenyl-3-ylacetic acid can be esterified using methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Fischer Esterification: This method involves heating biphenyl-3-ylacetic acid with methanol and an acid catalyst, such as hydrochloric acid, to form the methyl ester.

Industrial Production Methods: Industrial production of biphenyl-3-ylacetic acid methyl ester often involves large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Biphenyl-3-ylacetic acid methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Biphenyl-3-ylacetic acid or biphenyl-3-yl ketone.

Reduction: Biphenyl-3-ylacetic alcohol.

Substitution: Nitro-biphenyl-3-ylacetic acid methyl ester or halo-biphenyl-3-ylacetic acid methyl ester.

Scientific Research Applications

Pharmaceutical Applications

Biphenyl-3-ylacetic acid methyl ester serves as a crucial building block in the synthesis of pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects, particularly in the context of drug development for conditions such as obesity and metabolic disorders. Research has shown that biphenyl derivatives can act on specific receptors, such as the bombesin receptor-subtype 3, which is implicated in obesity regulation .

Case Study: Lipase-Catalyzed Synthesis

A notable study demonstrated the use of lipases to catalyze the synthesis of unsymmetric biphenyl esters from this compound. This method allows for the controlled production of compounds with enhanced biological activity and selectivity. The study optimized various reaction conditions, including temperature and solvent ratios, to maximize yield and selectivity .

Table 1: Optimized Reaction Conditions for Lipase-Catalyzed Hydrolysis

| Parameter | Optimal Condition |

|---|---|

| Temperature | Elevated (specifics not provided) |

| Solvent | 40% DMSO (v/v) |

| pH | Specific range not provided |

| Reaction Time | Specific duration not provided |

Organic Synthesis

In organic chemistry, this compound is utilized as a precursor for various synthetic pathways. Its unique structure allows it to participate in reactions that yield complex organic molecules with specific functional groups.

Biomimetic Strategies

Recent advancements in biomimetic synthesis have highlighted the potential of using biphenyl esters in environmentally friendly chemical transformations. For instance, combining oxidative coupling reactions with lipase-catalyzed hydrolysis has been shown to produce unsymmetric biphenyl esters efficiently under mild conditions . This approach not only enhances the sustainability of chemical processes but also broadens the scope of accessible compounds for further research.

Material Science Applications

This compound and its derivatives have found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The unique electronic properties of biphenyl compounds make them suitable candidates for use in organic semiconductors and as hole transport materials.

Case Study: OLED Development

Research indicates that biphenyl-based materials can be effectively incorporated into OLED structures, enhancing their efficiency and stability. The incorporation of specific functional groups allows for fine-tuning of electronic properties, making these materials highly desirable for next-generation display technologies.

Mechanism of Action

The mechanism by which biphenyl-3-ylacetic acid methyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active biphenyl-3-ylacetic acid, which can then interact with enzymes or receptors in biological systems. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Data Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 75852-28-7 | C₁₆H₁₅ClO₂ | 274.74 | Biphenyl backbone, methyl ester |

| Methyl 2-[3-(3-chloro-4-methylphenyl)phenyl]acetate | 1820604-40-7 | C₁₆H₁₅ClO₂ | 274.74 | Chloro and methyl substituents |

| Sandaracopimaric acid methyl ester | Not specified | C₂₁H₃₂O₂ | 316.48 | Tricyclic diterpene |

| Hexadecanoic acid methyl ester | 112-39-0 | C₁₇H₃₄O₂ | 270.45 | Saturated fatty acid ester |

Biological Activity

Biphenyl-3-ylacetic acid methyl ester (BPA) is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of BPA, including its synthesis, pharmacological properties, and relevant case studies.

BPA is an ester derivative of biphenyl-3-ylacetic acid, characterized by its biphenyl structure which contributes to its lipophilicity and potential bioactivity. The synthesis of BPA typically involves the esterification of biphenyl-3-ylacetic acid with methanol, often catalyzed by acid catalysts or through enzymatic methods using lipases, which can enhance selectivity and yield under mild conditions .

Pharmacological Properties

- Antimicrobial Activity : Research indicates that BPA exhibits varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies have demonstrated that BPA can inhibit the growth of specific bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

- Antioxidant Properties : BPA has been shown to possess antioxidant activity, which is crucial for mitigating oxidative stress-related damage in biological systems. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage .

- Anti-inflammatory Effects : Preliminary studies suggest that BPA may exert anti-inflammatory effects, potentially through the modulation of pro-inflammatory cytokines. This property could make it beneficial in treating inflammatory diseases .

- Drug Delivery Systems : BPA's lipophilic nature allows it to be utilized in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its incorporation into formulations can improve therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of BPA against various bacterial strains. The results indicated that BPA exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. These findings support the potential use of BPA as a lead compound for developing new antimicrobial agents.

Case Study 2: Antioxidant Activity Assessment

In a separate investigation, the antioxidant capacity of BPA was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. BPA demonstrated a dose-dependent scavenging effect, with an IC50 value comparable to standard antioxidants like ascorbic acid. This suggests that BPA could be developed further as an antioxidant supplement.

Data Summary

The following table summarizes key findings related to the biological activities of BPA:

Q & A

Q. What strategies resolve contradictions in kinetic data during esterification or coupling reactions involving this compound?

- Methodology : Discrepancies in reaction rates (e.g., between experimental and simulated data) are addressed by refining kinetic models. For biphenyl systems, a two-step mechanism (transesterification followed by acid-catalyzed esterification) is validated using in situ FTIR to track intermediate formation. Parameter estimation via nonlinear regression (e.g., Levenberg-Marquardt algorithm) improves model accuracy .

Q. How do substituents on the biphenyl ring influence the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology : Comparative molecular docking studies (using software like AutoDock Vina) assess binding affinities of derivatives (e.g., 3′,5′-dimethyl vs. 4′-methoxy). In vitro assays (e.g., enzyme inhibition) validate predictions. For example, 3′,5′-dimethyl substitution increases steric hindrance, reducing affinity for cytochrome P450 isoforms .

Q. What advanced analytical techniques are used to detect trace impurities in synthesized batches?

- Methodology : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) identifies impurities at ppm levels. Isotope dilution quantifies hydrolyzed byproducts (e.g., biphenyl-3-ylacetic acid). Method validation follows ICH guidelines, ensuring limits of detection (LOD) ≤ 0.1% .

Data Reporting and Reproducibility

Q. What experimental details are critical for replicating studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.